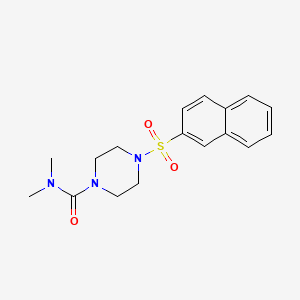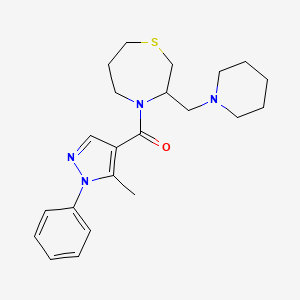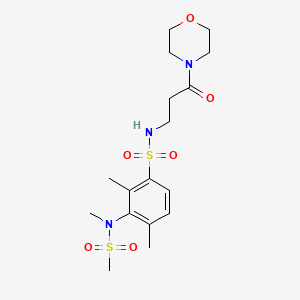
2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H27N3O6S2 and its molecular weight is 433.54. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic and Structural Analysis
Compounds with similar structural frameworks to the specified molecule, particularly those containing sulfonamide groups, have been synthesized and analyzed for their molecular and electronic structures. For example, Rublova et al. (2017) explored the synthesis and crystal structure of sterically hindered sulfonamide derivatives, showcasing their potential in detailed molecular analysis and the study of intramolecular interactions (Rublova et al., 2017). These studies are foundational in understanding the chemical behavior and potential applications of complex sulfonamides.
Photodynamic Therapy Applications
Sulfonamide derivatives have also been investigated for their potential in photodynamic therapy (PDT), a treatment modality for cancer. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups and evaluated their singlet oxygen quantum yield, an important factor for the efficacy of PDT agents (Pişkin, Canpolat, & Öztürk, 2020). These compounds, due to their good fluorescence properties and high singlet oxygen quantum yield, demonstrated remarkable potential for use in PDT, highlighting the therapeutic relevance of sulfonamide-based compounds in oncology.
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives are known for their role as enzyme inhibitors, offering potential therapeutic benefits for various diseases. Research by Abbasi et al. (2018) on sulfonamides derived from 4-methoxyphenethylamine demonstrated significant acetylcholinesterase inhibitory activity, suggesting potential applications in treating Alzheimer's disease (Abbasi et al., 2018). The selective inhibition of specific enzymes by sulfonamide derivatives underscores their importance in drug development and therapeutic intervention strategies.
properties
IUPAC Name |
2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O6S2/c1-13-5-6-15(14(2)17(13)19(3)27(4,22)23)28(24,25)18-8-7-16(21)20-9-11-26-12-10-20/h5-6,18H,7-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTRKRAZTUSCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)N2CCOCC2)C)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2595079.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2595080.png)
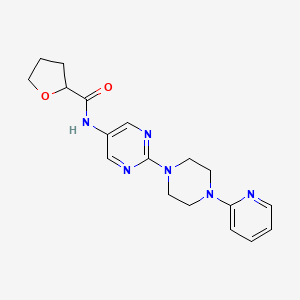
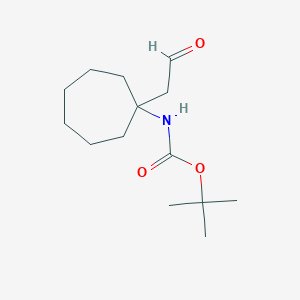
![4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone](/img/structure/B2595083.png)
![Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2595084.png)
![Methyl 4-[[2-[(Z)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2595085.png)
![3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2595086.png)
![1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2595087.png)
![4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide](/img/structure/B2595089.png)
![3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid](/img/structure/B2595091.png)
